氧化钌(IV)

描述

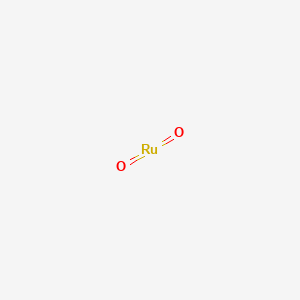

Ruthenium(IV) oxide, also known as ruthenium dioxide, is an inorganic compound with the chemical formula RuO₂. This compound is a blue-black solid and is the most common oxide of ruthenium. It is widely used as an electrocatalyst for producing chlorine, chlorine oxides, and oxygen. Ruthenium(IV) oxide adopts the rutile structure, which is a common structure for many dioxides .

科学研究应用

Ruthenium(IV) oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including the Fischer–Tropsch process, Haber–Bosch process, and fuel cells.

Industry: It is extensively used for coating titanium anodes for the electrolytic production of chlorine and for the preparation of resistors or integrated circuits. .

作用机制

Ruthenium(IV) oxide, also known as Ruthenium dioxide, is an inorganic compound with the formula RuO2. This black solid is the most common oxide of ruthenium and has a wide range of applications due to its unique properties .

Target of Action

Ruthenium(IV) oxide primarily targets the oxygen evolution reaction (OER) in various applications. It is widely used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 . It is also used as the main component in the catalyst of the Sumitomo-Deacon process, which produces chlorine by the oxidation of hydrogen chloride .

Mode of Action

Ruthenium(IV) oxide interacts with its targets through redox reactions . It is known for its high electrical conductivity and exceptional catalytic activity . In the context of the oxygen evolution reaction, it facilitates the oxidation of water molecules, leading to the production of oxygen gas .

Biochemical Pathways

The primary biochemical pathway affected by Ruthenium(IV) oxide is the oxygen evolution reaction . This reaction is a crucial step in water splitting, a process that is fundamental to many energy and environmental applications . Ruthenium(IV) oxide acts as a catalyst in this reaction, enhancing its efficiency and rate .

Pharmacokinetics

These nanoparticles can be designed to have specific properties, such as size and surface charge, which can influence their bioavailability and pharmacokinetics .

Result of Action

The primary result of Ruthenium(IV) oxide’s action is the efficient production of oxygen gas from water molecules . In addition, it is used in supercapacitor applications because of its wide potential window for reversible redox reactions and a long-life cycle .

Action Environment

Ruthenium(IV) oxide exhibits excellent stability in various environments. It is known for its robustness in acidic environments and can withstand harsh chemical conditions .

生化分析

Biochemical Properties

Ruthenium(IV) oxide exhibits pseudo-capacitive properties . The electron transfer in pseudocapacitors occurs via very fast oxidation and reduction reactions occurring at the middle layer . This electron transfer only occurs after an external electrical trigger . The oxides of transition metals having a large number of oxidation steps, such as ruthenium, generally have this characteristic .

Cellular Effects

It is known that ruthenium-based drugs can have significant impacts on cellular processes . For example, they can interact with DNA, leading to changes in gene expression

Molecular Mechanism

It is known that it can act as a catalyst in various chemical reactions . For example, it is used as an electrocatalyst for producing chlorine, chlorine oxides, and O2

Temporal Effects in Laboratory Settings

Ruthenium(IV) oxide exhibits high thermal stability . It can also be prepared through various methods, including chemical vapor deposition (CVD) from volatile ruthenium compounds . These properties suggest that Ruthenium(IV) oxide could have long-term stability in laboratory settings.

Metabolic Pathways

Ruthenium(IV) oxide is involved in various chemical reactions as a catalyst

Transport and Distribution

It is known that this compound can be prepared in the form of nanoparticles, which could potentially influence its transport and distribution .

Subcellular Localization

It is known that ruthenium-based drugs can interact with DNA , suggesting that these compounds may localize to the nucleus

准备方法

Synthetic Routes and Reaction Conditions: Ruthenium(IV) oxide is typically prepared by the oxidation of ruthenium trichloride. Nearly stoichiometric single crystals of ruthenium(IV) oxide can be obtained by chemical vapor transport, using oxygen as the transport agent. The reaction can be represented as: [ \text{RuO}_2 + \text{O}_2 \rightleftharpoons \text{RuO}_4 ]

Films of ruthenium(IV) oxide can also be prepared by chemical vapor deposition from volatile ruthenium compounds. Additionally, ruthenium(IV) oxide can be prepared through electroplating from a solution of ruthenium trichloride .

Industrial Production Methods: In industrial settings, ruthenium(IV) oxide is often produced by the oxidation of ruthenium metal in an oxygen-rich atmosphere at high temperatures. This method ensures the formation of ruthenium(IV) oxide with high purity and yield .

化学反应分析

Types of Reactions: Ruthenium(IV) oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Ruthenium(IV) oxide can be further oxidized to ruthenium tetroxide (RuO₄) using strong oxidizing agents such as sodium metaperiodate.

Reduction: It can be reduced to lower oxidation states of ruthenium using reducing agents like hydrogen or hydrazine.

Major Products:

Oxidation: Ruthenium tetroxide (RuO₄)

Reduction: Lower oxidation states of ruthenium, such as ruthenium(III) oxide (Ru₂O₃)

Substitution: Various ruthenium complexes depending on the substituting ligands.

相似化合物的比较

Ruthenium(IV) oxide can be compared with other similar compounds, such as:

Osmium(IV) oxide (OsO₂): Similar to ruthenium(IV) oxide, osmium(IV) oxide adopts the rutile structure and is used as a catalyst in various chemical reactions.

Ruthenium tetroxide (RuO₄): This compound is a strong oxidizing agent and is used in different oxidation reactions.

Ruthenium(III) oxide (Ru₂O₃): This compound is a lower oxidation state of ruthenium and is used in different catalytic applications.

Ruthenium(IV) oxide stands out due to its stability, high catalytic activity, and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial applications.

属性

IUPAC Name |

dioxoruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ru | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIAKWEIIZHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO2, O2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Ruthenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065193 | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ruthenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-10-1, 11113-84-1 | |

| Record name | Ruthenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium (IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of ruthenium dioxide?

A1: The molecular formula of ruthenium dioxide is RuO2. Its molecular weight is 133.07 g/mol.

Q2: What is the crystal structure of RuO2?

A2: RuO2 crystallizes in the rutile structure, characterized by octahedrally coordinated ruthenium atoms and three-coordinated oxygen atoms. []

Q3: What are the key spectroscopic features of RuO2?

A3: While specific spectroscopic data is limited in the provided research, RuO2 can be characterized using techniques like X-ray diffraction (XRD) to determine its crystal structure and X-ray photoelectron spectroscopy (XPS) to analyze its elemental composition and oxidation states. [, ]

Q4: How does the hydration level of RuO2 impact its performance in pH electrodes?

A4: Research indicates that the hydration level of RuO2 powders used in thick-film pH electrodes influences their sensitivity and stability, particularly in acidic media. []

Q5: Is RuO2 stable in acidic environments?

A5: While RuO2 is known for its stability, research shows varying degrees of chemical attack and potential failure in some printed RuO2 electrodes after prolonged exposure to acidic media. []

Q6: How does RuO2 interact with aluminum nitride (AlN) substrates in thick-film resistors?

A6: Thermodynamic calculations predict a reaction between RuO2 and AlN, leading to the design of resistor pastes that create defined porosity in the films to mitigate this interaction. []

Q7: What is the role of RuO2 in catalyzing the oxidation of water to oxygen?

A7: RuO2 is known to be an active catalyst for the oxygen evolution reaction (OER). Research suggests its activity can be further enhanced when combined with other metals like nickel or cobalt, forming special active sites that facilitate the reaction. [, ]

Q8: How does the presence of platinum affect the catalytic activity of RuO2 in chlorine evolution?

A8: Studies demonstrate a synergistic effect when platinum is combined with RuO2 for the chlorine evolution reaction (CER) in acidic electrolytes. The 50RuO2-50Pt electrode exhibits faster CER kinetics and a wider potential window between chlorine and oxygen evolution compared to pure RuO2. []

Q9: Can RuO2 catalyze reactions other than water oxidation?

A9: Yes, RuO2 exhibits catalytic activity for various reactions. For example, it has been studied for its ability to catalyze the oxidation of chloride to chlorine by cerium(IV) ions [] and the oxidative dissolution by periodate ions. []

Q10: Can RuO2 be used for the catalytic oxidation of organic compounds?

A11: Yes, studies show that nanostructured RuO2 can effectively catalyze the oxidation of aromatic compounds, offering a potential solution for environmental remediation. []

Q11: How is computational chemistry used to understand RuO2's catalytic properties?

A12: Density functional theory (DFT) calculations have been employed to investigate the impact of local structures, or "special active sites", on the catalytic activity of RuO2 and related materials. These calculations provide insights into reaction mechanisms, adsorption energies, and the influence of dopants or surface modifications. []

Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for RuO2-based catalysts?

A13: While the provided research does not explicitly mention QSAR models for RuO2, the concept of "special active sites" and the investigation of local structure-activity relationships through DFT calculations represent a step towards understanding and potentially predicting the catalytic behavior of RuO2-based materials. []

Q13: What strategies can be employed to improve the stability of RuO2-based electrodes?

A14: Research highlights the importance of controlling the hydration level of RuO2 powders and optimizing paste compositions to enhance the stability of thick-film electrodes, particularly under acidic conditions. [, ]

Q14: Can the morphology of RuO2 affect its stability and performance?

A15: Yes, studies using liquid-phase transmission electron microscopy revealed that the nanoscale morphology of RuO2, particularly the different crystallographic facets, can influence its dissolution behavior and overall stability under oxidizing conditions. []

Q15: What analytical techniques are commonly used to characterize RuO2 materials?

A16: Common techniques include X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology, X-ray photoelectron spectroscopy (XPS) for elemental analysis and oxidation states, and electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy for evaluating electrochemical properties. [, , , , , , ]

Q16: How is the specific surface area of RuO2 powders determined?

A17: Research suggests a method involving the adsorption of palmitic acid from n-heptane solution to determine the specific surface area of finely divided RuO2 powder. This technique provides a simpler alternative to gas adsorption methods. []

Q17: What are the potential environmental concerns associated with ruthenium dioxide?

A18: While RuO2 itself is considered relatively inert, the release of volatile ruthenium species, such as RuO4, during high-temperature processes like vitrification of radioactive waste poses potential environmental risks. []

Q18: Are there strategies to mitigate the environmental impact of ruthenium dioxide?

A19: Research suggests that understanding the formation mechanisms of volatile ruthenium species, such as RuO4, during processes like vitrification is crucial for developing strategies to control and minimize their release. []

Q19: How do different oxidants influence the dissolution behavior of RuO2?

A20: Studies reveal varying dissolution kinetics and mechanisms depending on the oxidant used. For instance, periodate ions appear to act as two-electron oxidants, while bromate ions function as six-electron oxidants in the oxidative dissolution of RuO2 hydrate. [, ]

Q20: What factors influence the rate of RuO2 dissolution?

A21: Factors such as the type and concentration of the oxidant, pH of the solution, temperature, and the presence of other ions can all impact the rate of RuO2 dissolution. [, ]

Q21: What materials can be considered as alternatives to RuO2 in specific applications?

A22: The choice of alternatives depends on the specific application. For example, while platinum exhibits higher activity for hydrogen evolution, RuO2 presents better resistance to poisoning by metal ions. [] In electrochemical capacitors, other transition metal oxides or conductive polymers might be considered.

Q22: Are there established methods for recycling ruthenium dioxide from industrial waste?

A22: Due to the high value of ruthenium, recycling from industrial waste streams, such as spent catalysts, is an active area of research. Methods often involve leaching the ruthenium from the waste material followed by recovery and purification steps.

Q23: What are some key historical milestones in the research and application of RuO2?

A24: Early research recognized RuO2's metallic conductivity and its potential in electronic devices. [] Later, its catalytic properties, particularly for the oxygen evolution reaction, garnered significant attention. The development of RuO2-based electrodes for applications like pH sensing and electrochemical capacitors marked further milestones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)

![3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2440815.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2440819.png)

![N-[2,2-bis(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2440820.png)

![N,N-dimethyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline](/img/structure/B2440826.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)